Monodisperse PEG13 Provides Unmatched Batch-to-Batch Reproducibility vs. Polydisperse PEG
m-PEG13-acid is a monodisperse compound with a polydispersity index (PDI) of 1.0, indicating a uniform, discrete molecular weight. In contrast, conventional polydisperse PEG linkers exhibit a PDI above 1.1 and consist of a mixture of chain lengths, leading to heterogeneous conjugates and variable in vivo performance . Monodisperse PEG-AuNPs demonstrated a significantly prolonged blood circulation half-life and enhanced tumor accumulation compared to polydisperse counterparts in tumor-bearing mice [1].
| Evidence Dimension | Polydispersity Index (PDI) and In Vivo Performance |
|---|---|
| Target Compound Data | PDI = 1.0 (monodisperse); prolonged circulation half-life and enhanced tumor accumulation |
| Comparator Or Baseline | Polydisperse PEG (PDI > 1.1); shorter circulation half-life and reduced tumor accumulation |
| Quantified Difference | Monodisperse PEG achieves exact molecular weight uniformity (PDI = 1.0) versus a distribution of molecular weights in polydisperse PEG (PDI > 1.1), resulting in significantly improved pharmacokinetic consistency. |
| Conditions | In vivo pharmacokinetic analysis of PEGylated gold nanoparticles in CT26 tumor-bearing mice. |
Why This Matters
For procurement and regulatory compliance, monodispersity ensures every conjugate is identical, eliminating batch-to-batch variability and enabling precise structure-activity relationship (SAR) studies.
- [1] Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles. (2024). RSC Advances. View Source
